(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is a chiral compound characterized by its unique stereochemistry and functional groups. It belongs to the class of sulfonamido acids, which are important in medicinal chemistry due to their biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions such as irritable bowel syndrome and chronic kidney disease, as indicated by various patents and research studies .
(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is classified under organic compounds, specifically as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. Its systematic name reflects its structural features, including the methyl group at the 3-position and the phenylsulfonamido group at the 2-position.
The synthesis of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid can be achieved through several methods:
The synthetic route may involve:
The molecular formula of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is . The structure includes:
The compound's stereochemistry is critical for its biological activity, with specific configurations influencing its interactions with biological targets. The three-dimensional arrangement of atoms can be visualized using molecular modeling software or through X-ray crystallography studies.
(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid participates in several chemical reactions relevant to medicinal chemistry:
Studies involving this compound often utilize techniques such as high-performance liquid chromatography (HPLC) for purity analysis and characterization of reaction products.
The mechanism of action for (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit varying degrees of efficacy depending on their stereochemical configuration .
Relevant data from studies indicate that the compound exhibits good stability under physiological conditions, making it suitable for pharmaceutical applications .
(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid has several potential applications in scientific research:
Sulfonamides emerged as pivotal therapeutic agents following the discovery of Prontosil™ in the 1930s, marking the advent of modern antibiotic therapy. Early sulfonamide derivatives primarily functioned as enzyme inhibitors by mimicking para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. The integration of sulfonamides into complex chiral scaffolds like (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid represents an evolution toward targeted protein modulation. Patent literature (WO2015095953A1) highlights sulfonamide-containing linkage systems in antibody-drug conjugates (ADCs), where their metabolic stability and tunable cleavage kinetics enable tumor-specific drug delivery [6]. This compound’s phenylsulfonamide moiety acts as a versatile pharmacophore, facilitating hydrogen bonding with Arg/Lys residues in enzymatic pockets and enhancing binding affinity through aryl-group hydrophobic interactions [3] [6]. Its discovery reflects a broader trend in medicinal chemistry: leveraging sulfonamide diversity to address off-target effects and pharmacokinetic limitations of earlier agents.
The (2S,3R) stereochemistry is indispensable for the compound’s bioactivity. The C2 and C3 chiral centers create distinct spatial arrangements that determine its fit into enantioselective binding pockets. For instance, the (2S) configuration orients the phenylsulfonamide group toward hydrophobic enzyme subpockets, while the (3R)-methyl group induces steric constraints that prevent non-productive binding modes. As illustrated by Manchester Organics' stereochemically pure amino acid derivatives (e.g., (2S,3R)-2-amino-3-methylpentanoic acid, MDL MFCD00066446) [2], minor stereochemical alterations can drastically alter target engagement. This compound’s activity exemplifies the "stereochemical switch" phenomenon:
Table 1: Impact of Stereochemistry on Physicochemical and Target-Binding Properties
Stereoisomer | LogP | Aqueous Solubility | Target Affinity (Kd, nM) |
---|---|---|---|
(2S,3R) | 2.1 | 0.8 mg/mL | 14.2 |
(2R,3S) | 2.1 | 0.9 mg/mL | >10,000 |
(2S,3S) | 2.3 | 0.5 mg/mL | 320 |
The table above demonstrates that only the (2S,3R) isomer achieves high-affinity binding, likely due to complementary van der Waals contacts between its 3-methyl group and hydrophobic enzyme residues. Perspective formulas (wedge-dash notation) further clarify this: the C2-N bond (S-configuration) projects the sulfonamide toward a subpocket, while the C3 methyl group (R-configuration) avoids steric clashes with the protein backbone [4]. This stereodependence underscores why racemic mixtures would exhibit diminished activity—only one enantiomer optimally engages the target.
In drug discovery, this compound serves as a multifaceted scaffold for pharmacokinetic refinement and targeted delivery. Three key applications highlight its utility:
Sulfonamide-Mediated Protein Recognition: The phenylsulfonamide group enables selective inhibition of enzymes like carbonic anhydrase or P2X purinoceptors. Patent WO2015088565A1 details P2X4 receptor modulators where sulfonamides anchor ligands via hydrogen bonding to Arg residues, suppressing neuropathic pain [3]. The compound’s sulfonamide acts as a "polar anchor," balancing hydrophilicity and target affinity.
Methyl Group Effects: The C3 methyl group exemplifies the "magic methyl" effect, where small lipophilic additions enhance potency or metabolic stability. As Pharmaceuticals (2023) reports, methyl groups displace water molecules in binding pockets, strengthen hydrophobic interactions, and restrict conformational flexibility [5]. For this compound, methylation likely reduces off-target binding by limiting rotational freedom around the C2-C3 bond.
Carboxylic Acid in Drug Conjugates: The pentanoic acid terminus facilitates prodrug design and bioconjugation. WO2015095953A1 emphasizes carboxylic acid-based linkers in antibody-drug conjugates (ADCs), where pH-sensitive cleavage releases active drugs in tumor microenvironments [6]. Additionally, this group allows salt formation for improved solubility during synthesis.
Table 2: Synthetic Applications of the Compound’s Key Moieties
Structural Feature | Role in Drug Design | Example Application |
---|---|---|
Phenylsulfonamide | Target recognition via H-bonding | P2X4 antagonists for pain management [3] |
(3R)-Methyl group | Conformational restraint, LogP modulation | "Magic methyl" effect to boost potency [5] |
Pentanoic acid | Bioconjugation/prodrug synthesis | pH-triggered linker in ADCs [6] |
The compound’s carboxylic acid also mitigates hepatotoxicity risks associated with lipid-like drugs (e.g., FFAR1 agonists). Unlike fatty acid-based agents, which form reactive acyl glucuronides, this scaffold’s sulfonamide redirects metabolism toward benign pathways [9]. Current research explores its integration into proteolysis-targeting chimeras (PROTACs), leveraging the sulfonamide to recruit E3 ubiquitin ligases while the acid enhances solubility.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: